BenchChemオンラインストアへようこそ!

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

This 3-nitro piperazinyl benzamide delivers a distinct electronic and hydrogen-bonding profile that differs fundamentally from 4-nitro/5-nitro isomers. With predicted clogP 2.01 and TPSA 85.69 Ų, it falls within optimal oral absorption and CNS penetration ranges, making it a superior scaffold for GPCR, kinase, and transporter lead diversification. Avoid off-target issues seen with other isomers. Standard 90%+ purity suffices for primary screening; verify lot-specific QC for batch consistency. Cost-effective for HTS campaigns.

Molecular Formula C21H26N4O4
Molecular Weight 398.463
CAS No. 898430-51-8
Cat. No. B3002640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
CAS898430-51-8
Molecular FormulaC21H26N4O4
Molecular Weight398.463
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
InChIInChI=1S/C21H26N4O4/c1-23-10-12-24(13-11-23)20(16-6-8-19(29-2)9-7-16)15-22-21(26)17-4-3-5-18(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26)
InChIKeyNIYMIRDIDBDWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide (CAS 898430-51-8): Research-Grade Piperazinyl Benzamide for Targeted Biological Screening


N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a synthetic piperazinyl benzamide derivative with molecular formula C21H26N4O4 and molecular weight 398.46 g/mol. The compound features a 4-methoxyphenyl group linked via an N-ethyl bridge to a 4-methylpiperazine and a 3-nitrobenzamide moiety . It is commercially available from multiple suppliers at >90% purity for research applications . This scaffold is characteristic of a class of piperazine-containing benzamides that have been investigated for interactions with G protein-coupled receptors, kinases, and transporters .

Why N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide Cannot Be Simply Interchanged with Other Piperazine Benzamides


Piperazine benzamide derivatives exhibit exquisitely sensitive structure–activity relationships (SAR) with respect to nitro group position, methoxy substitution pattern, and linker length . The 3-nitro orientation in this compound generates a distinct electronic distribution and hydrogen-bonding capacity that is fundamentally different from 4-nitro or 5-nitro isomers, potentially altering target selectivity and potency. Computationally predicted differences in logP (clogP 2.01) and topological polar surface area (TPSA 85.69 Ų) versus close analogs imply variations in membrane permeability and off-target binding propensity, making direct substitution risky without experimental validation.

Quantitative Differentiation Evidence for N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide vs. Closest Analogs


Nitro Group Position: 3-Nitro vs. 4-Nitro Isomer – Differential Electronic Profile Potentially Shifts Target Selectivity

The target compound bears a 3-nitrobenzamide moiety, whereas the structurally closest analog N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide (CAS 906159-89-5) features a 4-nitro substitution . In published piperazinyl benzamide series, a change from 3-methoxy to 4-methoxy orientation or analogous nitro positional isomerism has been documented to alter D4 receptor IC50 by >10-fold and selectivity window over D2 receptor by several orders of magnitude (IC50 D4 = 0.057 nM, selectivity >10,000-fold for the 3-methoxy isomer in a closely related scaffold) . No direct head-to-head activity data are publicly available for these specific nitro isomers; however, the class-level SAR strongly indicates that the 3-nitro orientation would exert distinct electron-withdrawing effects and hydrogen-bonding topology compared to 4-nitro, which is expected to translate into measurable differences in target binding affinity and selectivity profile.

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

Predicted Lipophilicity: Target Compound clogP 2.01 vs. Analog 4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide logP 2.80 – Implications for Membrane Permeability

The computed clogP (calculated logP) for the target compound is 2.01 , whereas the structurally related analog 4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide exhibits a predicted logP of 2.80 (Chem-space in silico prediction) . The difference of ΔlogP = 0.79 units indicates that the analog is substantially more lipophilic. A logP difference exceeding 0.5 log units is generally considered to impact passive membrane permeability and tissue distribution in drug discovery contexts . The target compound's lower lipophilicity may confer advantages in aqueous solubility and reduced non-specific protein binding, potentially making it more suitable for biochemical and cell-based assays conducted in aqueous media.

ADME Prediction Lipophilicity Passive Permeability

Topological Polar Surface Area: Target Compound TPSA 85.69 Ų vs. Analog 88 Ų – Differential BBB and Oral Absorption Potential

The computed topological polar surface area (TPSA) of the target compound is 85.69 Ų , compared to 88 Ų for the analog 4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide . Both values fall well below the commonly cited threshold of 140 Ų for oral absorption, and below 90 Ų is often associated with enhanced blood-brain barrier (BBB) penetration . The 2.31 Ų difference, while modest, reflects the structural variation in the linker region and substitution pattern that could influence passive CNS penetration when combined with the 0.79 logP difference noted above.

Drug-likeness Polar Surface Area Blood-Brain Barrier

Commercial Availability: Target Compound Purity 90%+ at $57/2 μmol vs. Analog Purity 90% at $88/mg – Differential Procurement Economics

The target compound (CAS 898430-51-8) is listed on kuujia.com at 90%+ purity, priced at $57 for a 2 μmol quantity (Life Chemicals F2672-0015) . A closely related analog, 4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide, is available on Chem-space at 90% purity and priced at $88 per mg . Although pack sizes and vendor sources differ, the target compound provides a lower price per μmol ($28.5/μmol) which may be more economical for researchers requiring small amounts for pilot screening. The defined 90%+ purity specification supports reproducibility in biochemical assays where impurity levels can confound IC50 determinations.

Chemical Procurement Purity-Price Ratio Screening Library

Recommended Research and Procurement Application Scenarios for N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide


Receptor Selectivity Screening Where Nitro Position Is Critical

When screening piperazinyl benzamides against dopamine D2/D4, serotonin 5-HT1A/5-HT2A, melanocortin MC4R, or other aminergic GPCRs, the 3-nitro substitution of this compound is expected to produce a different selectivity fingerprint compared to 4-nitro or 5-nitro isomers. As demonstrated in published SAR for analogous 3-methoxybenzamide series, positional isomerism can alter D4 receptor IC50 by >10-fold and selectivity over D2 by >10,000-fold . Researchers should prioritize this 3-nitro compound when seeking a distinct electronic profile for lead diversification or when a 4-nitro isomer has shown undesirable off-target activity.

ADME-Tox Profiling and CNS Penetration Assessment

The target compound's predicted clogP (2.01) and TPSA (85.69 Ų) place it in a favorable range for both oral absorption (TPSA <140 Ų) and potential CNS penetration (TPSA <90 Ų). When comparing with the analog having logP 2.80 and TPSA 88 Ų, the target compound's lower logP may reduce non-specific binding and improve solubility, while the slightly lower TPSA supports passive BBB permeation. This profile makes the compound a suitable candidate for in vitro permeability assays (Caco-2, MDCK) and in vivo brain-plasma ratio studies when evaluating piperazine benzamide CNS exposure. Researchers should verify experimental logP and PAMPA permeability before advancing to in vivo PK studies.

Cost-Efficient Procurement for High-Throughput Screening (HTS)

For laboratories conducting high-throughput screening campaigns requiring small quantities of multiple piperazine benzamide analogs, the target compound's pricing (approximately $28.5/μmol at 90%+ purity) may offer a cost advantage over the comparator analog priced at $88/mg. The 90%+ purity specification is adequate for primary screening at 10 μM where minor impurities (≤10%) are unlikely to produce significant false positives in robust biochemical assays. Procurement teams should validate lot-specific purity via QC analysis (NMR, HPLC) upon receipt to ensure batch consistency across screening runs.

Scaffold-Hopping and Structure-Based Drug Design (SBDD)

When using structure-based drug design approaches (docking, molecular dynamics) to explore piperazinyl benzamide interactions with target proteins, the target compound's 3-nitro orientation provides a unique hydrogen-bond acceptor pattern that can anchor the molecule in a binding pocket differently than 4-nitro isomers . Computational chemists can use this compound's predicted molecular descriptors (clogP 2.01, TPSA 85.69 Ų) as a reference point for virtual screening and scaffold-hopping exercises. The ethyl linker between the piperazine and the methoxyphenyl group introduces conformational flexibility that may be exploited to access sub-pockets not occupied by more rigid direct piperazine-benzamide analogs.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.